
3-Nitrobenzoic acid
Overview
Description
3-Nitrobenzoic acid is an organic compound with the molecular formula C₇H₅NO₄. It is an aromatic compound characterized by a nitro group (-NO₂) and a carboxylic acid group (-COOH) positioned meta to each other on a benzene ring. Under standard conditions, it appears as an off-white solid.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Nitrobenzoic acid is primarily synthesized through the nitration of benzoic acid at low temperatures. During this electrophilic aromatic substitution reaction, the carboxylic acid group directs the nitro group to the meta position. This process also yields 2-nitrobenzoic acid and 4-nitrobenzoic acid as side products .
Another synthetic route involves the nitration of methyl benzoate followed by hydrolysis. Additionally, oxidative cleavage of 3-nitroacetophenone to the corresponding aryl carboxylic acid and the oxidation of 3-nitrobenzaldehyde are alternative methods .
Industrial Production Methods: Industrial production of this compound typically follows the nitration of benzoic acid due to its efficiency and cost-effectiveness. The reaction is conducted under controlled temperatures to maximize yield and minimize side products .
Chemical Reactions Analysis
Types of Reactions: 3-Nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group, forming 3-aminobenzoic acid.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro group.
Oxidation: The compound can be further oxidized under specific conditions.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with a catalyst, such as palladium on carbon, or chemical reductants like tin(II) chloride in hydrochloric acid.
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents are used for nucleophilic aromatic substitution.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used.
Major Products:
Reduction: 3-Aminobenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Oxidation: Further oxidized products depending on the reaction conditions.
Scientific Research Applications
Organic Synthesis
a. Intermediate in Pharmaceutical Chemistry
3-Nitrobenzoic acid serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. One notable application is its role in the preparation of 3-N,N-dimethylaminobenzoic acid , which is an intermediate for the synthesis of Crystal Violet Lactone , a commercial color former used in dyes and biological staining .
b. Synthesis of Diagnostic Agents
The compound is also utilized in the synthesis of diagnostic agents, such as amidotrizoic acid , which is used as a contrast agent for X-ray imaging. The synthesis involves several chemical transformations including reduction and iodination of its derivatives .
Application | Compound Derived | Use |
---|---|---|
Intermediate for dyes | 3-N,N-dimethylaminobenzoic acid | Color former |
Diagnostic agents | Amidotrizoic acid | X-ray contrast agent |
Material Science
a. Corrosion Inhibition
Recent studies have shown that this compound effectively inhibits corrosion in metals such as mild steel and aluminum when exposed to acidic environments (e.g., HCl and HSO). The mechanism involves the formation of a protective layer on the metal surface, which reduces the rate of corrosion .
b. Development of Advanced Materials
The compound has been explored as a precursor for developing advanced materials, including liquid crystal intermediates and polymers with specific electronic properties. Its derivatives are being investigated for their potential use in creating new fine chemical products with high added value .
Biochemical Applications
a. Enzyme Inhibition Studies
This compound has been studied for its potential as an inhibitor of carbonic anhydrases (CAs) , which are important enzymes in various physiological processes. Research indicates that derivatives of this compound can be designed to selectively inhibit these enzymes, providing insights into therapeutic applications .
b. DNA-Conjugated Libraries
In the field of molecular biology, this compound derivatives have been utilized in the development of DNA-conjugated libraries for ligand discovery. These libraries facilitate the screening of compounds against various biological targets, aiding in drug discovery efforts .
Case Studies
- Corrosion Inhibition : A study demonstrated that this compound significantly reduced corrosion rates in mild steel immersed in HCl solutions. The results indicated that concentrations as low as 0.1 M provided substantial protection, with a protective efficiency exceeding 90% under optimal conditions .
- Synthesis of Amidotrizoic Acid : The synthesis pathway for amidotrizoic acid from this compound was outlined, showing multiple steps including nitration and subsequent chemical modifications that highlight its utility in medical diagnostics .
Mechanism of Action
The mechanism of action of 3-nitrobenzoic acid involves its electron-withdrawing nitro group, which deactivates the aromatic ring towards electrophilic substitution. This property makes it useful in various chemical reactions where controlled reactivity is required. The compound’s interactions with molecular targets and pathways are primarily influenced by its ability to participate in redox reactions and form stable intermediates .
Comparison with Similar Compounds
2-Nitrobenzoic acid: Prepared by oxidation of 2-nitrotoluene.
4-Nitrobenzoic acid: Precursor to 4-aminobenzoic acid, used in anesthetics like procaine.
Comparison:
Acidity: 3-Nitrobenzoic acid is about ten times more acidic than benzoic acid due to the electron-withdrawing nitro group.
This compound stands out due to its unique positioning of functional groups, which imparts distinct chemical properties and reactivity patterns, making it valuable in various applications.
Biological Activity
3-Nitrobenzoic acid (3-NBA) is an organic compound with significant biological activity, particularly in the fields of biochemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.
This compound is characterized by a nitro group (-NO2) attached to the benzene ring of benzoic acid at the meta position. Its chemical formula is C7H5NO3, and it exhibits both acidic and electrophilic properties due to the presence of the carboxylic acid and nitro groups.
1. Enzymatic Activity and Bioremediation
Research has highlighted the role of 3-NBA in microbial degradation pathways. A study identified a dioxygenase complex (MnbAB) from Comamonas sp. JS46, which preferentially degrades 3-NBA over other nitroaromatic compounds. This enzyme complex introduces hydroxyl groups into 3-NBA, leading to the production of protocatechuic acid, which is further metabolized . The substrate specificity of MnbAB indicates its potential utility in bioremediation strategies aimed at detoxifying environments contaminated with nitroaromatic pollutants.
2. Antinociceptive and Anti-inflammatory Effects
Another significant aspect of 3-NBA is its potential as an analgesic agent. A study investigated a nitrooxy derivative of 3-NBA, demonstrating its ability to inhibit nociceptive responses in experimental models. The compound reduced paw edema and inflammatory cytokine production (e.g., IL-1β, IL-6) while increasing IL-10 levels, suggesting a modulation of inflammatory pathways . This indicates that derivatives of 3-NBA could be explored for therapeutic applications in pain management.
3. Inhibition Efficiency in Corrosion Studies
3-NBA has also been studied for its inhibition efficiency on metal corrosion. In weight loss experiments, it exhibited inhibition rates ranging from 71% to 90% for mild steel and aluminum . This property may be attributed to the formation of protective layers on metal surfaces, highlighting its industrial relevance.
The biological activities of 3-NBA can be attributed to several mechanisms:
- Electrophilic Reactions : The nitro group can participate in redox reactions, potentially leading to the generation of reactive nitrogen species that modulate cellular signaling pathways.
- Enzyme Inhibition : 3-NBA derivatives have shown inhibitory effects on various enzymes involved in inflammatory processes.
- Microbial Metabolism : The enzymatic breakdown of 3-NBA by specific bacterial strains underscores its role in environmental bioremediation.
Case Studies
Case Study 1: Bioremediation Potential
A study focused on the degradation pathway of 3-NBA by Comamonas sp. JS46 revealed that MnbAB dioxygenase facilitates its breakdown into less harmful products. This finding supports the application of such microbial systems in cleaning up nitroaromatic waste .
Case Study 2: Anti-inflammatory Activity
In a controlled experiment involving mice, a nitrooxy derivative of 3-NBA was administered to assess its anti-inflammatory effects. Results indicated significant reductions in inflammation markers and pain responses, positioning this compound as a candidate for further pharmacological development .
Data Summary
Biological Activity | Findings |
---|---|
Enzymatic Activity | MnbAB preferentially degrades 3-NBA; produces protocatechuic acid |
Antinociceptive Effects | Reduces pain and inflammation markers; increases IL-10 production |
Corrosion Inhibition | Inhibition rates between 71% - 90% for metals like mild steel |
Q & A
Basic Research Questions
Q. What are the key safety considerations when handling 3-nitrobenzoic acid in laboratory settings?
- Methodological Answer : this compound poses hazards including skin/eye irritation (H315, H319), respiratory sensitization (H335), and aquatic toxicity (H412) . Key precautions include:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Conduct experiments in fume hoods to avoid inhaling dust or vapors .
- Spill Management : Avoid dust generation; use non-sparking tools to collect spills and dispose of as hazardous waste .
- Storage : Keep in a cool, dry place away from oxidizers and acids. Monitor degradation over time .
Q. How can researchers optimize the synthesis of this compound from benzoic acid?
- Methodological Answer : The nitration of benzoic acid in mixed acid (HNO₃/H₂SO₄) follows electrophilic substitution. Key parameters include:
- Temperature Control : Maintain 20–40°C to favor 3-nitro isomer formation over 2-nitro derivatives .
- Acid Concentration : Use a molar ratio of 4.57 mol·L⁻¹ H₂SO₄ and 9.28 mol·L⁻¹ HNO₃ for optimal regioselectivity .
- Catalyst Regeneration : Sulfuric acid acts as a proton donor and dehydrating agent, regenerating nitronium ions (NO₂⁺) for sustained reactivity .
- Purification : Recrystallize from ethanol/water to remove byproducts like 2-nitrobenzoic acid .
Q. What factors influence the solubility of this compound in organic solvents, and how can this be leveraged in purification?
- Methodological Answer : Solubility is temperature-dependent and varies with solvent polarity. Key
- 1-Octanol : Solubility increases from 293 K to 323 K, modeled by the Buchowski λh equation (λ = 1.866, h = 1274.18) .
- Saturated Hydrocarbons : Low solubility due to the compound’s polar nitro and carboxylic groups.
- Purification Strategy : Use solvent mixtures (e.g., ethanol/water) for fractional crystallization. Monitor purity via HPLC (≥99% area) and melting point (139–143°C) .
Advanced Research Questions
Q. How does this compound function as a ligand in transition metal complexes for photocatalytic applications?
- Methodological Answer : The nitro and carboxylic groups enable coordination with metals like copper(II). Applications include:
- Photocatalytic Degradation : In a Cu(II)-3-nitrobenzoic acid complex, the nitro group stabilizes charge transfer states, enhancing methylene blue dye degradation under UV light .
- Electrocatalytic Water Oxidation : The ligand modulates redox potentials, improving oxygen evolution reaction (OER) efficiency. Characterize complexes via IR (C=O and NO₂ stretches) and cyclic voltammetry .
Q. What structural insights can be gained from co-crystallization studies of this compound with pharmaceuticals like paracetamol?
- Methodological Answer : Co-crystallization with paracetamol reveals supramolecular interactions:
- Hydrogen Bonding : Carboxylic acid groups form heterosynthons with paracetamol’s amide and hydroxyl groups.
- Packing Dynamics : The nitro group introduces steric effects, altering crystal lattice stability. Analyze via X-ray diffraction and thermal gravimetry (TGA) .
- Solubility Modulation : Co-crystals may enhance paracetamol’s bioavailability by improving aqueous solubility .
Q. What are the mechanistic details of the nitration reaction leading to regioselective formation of this compound?
- Methodological Answer : Regioselectivity is governed by electronic and steric effects:
- Electrophilic Attack : The meta-directing carboxylic acid group deactivates the benzene ring, favoring nitronium ion (NO₂⁺) attack at the 3-position .
- Kinetic vs. Thermodynamic Control : At lower temperatures (20°C), the 3-nitro isomer dominates (>90% yield). Higher temperatures promote isomerization to 2-nitro derivatives .
- Computational Modeling : Density Functional Theory (DFT) calculations validate the energy barrier differences between ortho and meta pathways .
Properties
IUPAC Name |
3-nitrobenzoic acid | |
---|---|---|
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InChI |
InChI=1S/C7H5NO4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4H,(H,9,10) | |
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InChI Key |
AFPHTEQTJZKQAQ-UHFFFAOYSA-N | |
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Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
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Molecular Formula |
C7H5NO4 | |
Record name | M-NITROBENZOIC ACID | |
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Related CAS |
827-95-2 (hydrochloride salt) | |
Record name | 3-Nitrobenzoic acid | |
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DSSTOX Substance ID |
DTXSID0025737 | |
Record name | 3-Nitrobenzoic acid | |
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Molecular Weight |
167.12 g/mol | |
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Physical Description |
M-nitrobenzoic acid appears as off white to yellowish-white crystals. Bitter taste. Melts in hot water. (NTP, 1992), Yellowish-white solid; [Hawley] Light yellow or off-white powder; [MSDSonline] | |
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Solubility |
less than 0.1 mg/mL at 64 °F (NTP, 1992), 1 g dissolves in 320 mL water, 3 mL alc, 4 mL ether, 18 mL chloroform, about 2 mL methanol, 2.5 mL acetone, Very slightly sol in benzene, carbon disulfide, petroleum ether, Soluble in oxygenated and chlorinated solvents, In water, 3,576 mg/L at 25 °C | |
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Density |
1.494 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.494 | |
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Vapor Pressure |
0.0000371 [mmHg] | |
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Color/Form |
Monoclinic leaflets or prisms, Yellowish white crystals | |
CAS No. |
121-92-6 | |
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Melting Point |
284 to 288 °F (NTP, 1992), 140-141 °C | |
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Retrosynthesis Analysis
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